N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a palladium-catalyzed aminocarbonylation reaction. This involves the use of 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then aminocarbonylated in the presence of a palladium-phosphine precatalyst to form the desired spirocyclic structure .
Chemical Reactions Analysis
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is studied for potential therapeutic applications, including as an inhibitor for specific enzymes or receptors.
Material Science: The rigidity and stability of the spirocyclic structure make it useful in the development of new materials with specific mechanical properties.
Environmental Chemistry: It is also explored for its potential use in environmental applications, such as in the development of new catalysts for pollution control.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can be compared with other spirocyclic compounds such as:
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide: This compound has a similar spirocyclic core but differs in the substitution pattern on the benzene ring.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide: Another similar compound with different substituents on the benzene ring, which can affect its chemical properties and applications.
These comparisons highlight the uniqueness of N-(1,4-dioxaspiro[4
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-21-15-6-5-13(9-14(15)17)24(19,20)18-10-12-11-22-16(23-12)7-3-2-4-8-16/h5-6,9,12,18H,2-4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESIMQLVSKCNID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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